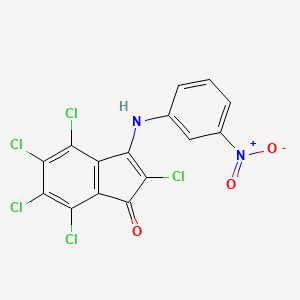
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a nitroaniline group attached to an indene backbone
Preparation Methods
The synthesis of 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor followed by the introduction of the nitroaniline group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of anti-cancer agents due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and nitro group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including antimicrobial activity and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one include other halogenated indene derivatives and nitroaniline-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
2,3-Dihydro-1H-inden-1-one derivatives: These compounds have been studied for their pharmacological properties, including anticancer and anti-inflammatory activities.
Halogenated anilines: These compounds are known for their antimicrobial properties and are used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,4,5,6,7-pentachloro-3-(3-nitroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl5N2O3/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-2-1-3-6(4-5)22(24)25/h1-4,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGGZHKCKKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
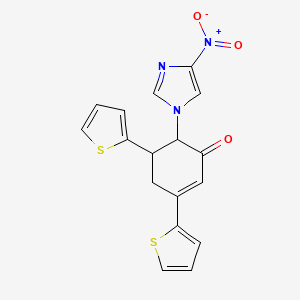
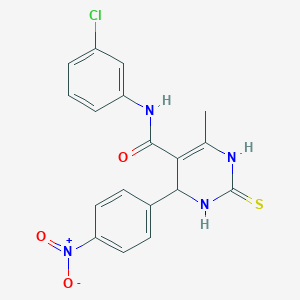
![(5E)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide](/img/structure/B5227595.png)
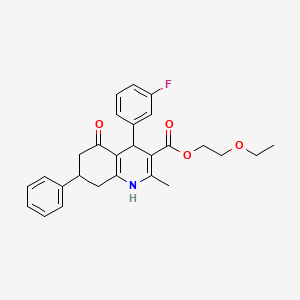
![N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
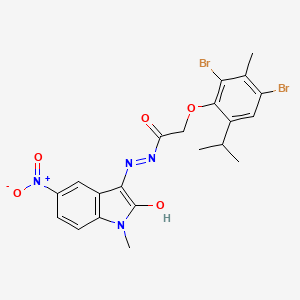
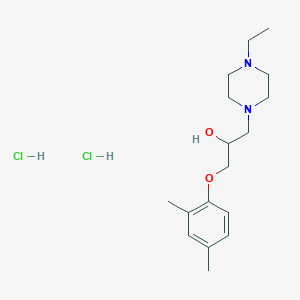
![1-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5227645.png)
![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
